molecular formula C17H16O2 B14529357 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL CAS No. 62333-62-4

2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL

Cat. No.: B14529357
CAS No.: 62333-62-4
M. Wt: 252.31 g/mol
InChI Key: NCFNOUHIDGRJKP-UHFFFAOYSA-N
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Description

2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL is a synthetic xanthene derivative intended for research and laboratory use. This compound is part of the xanthene chemical class, which are tricyclic compounds with a central oxygen-containing heterocycle. Xanthene derivatives are of significant interest in various scientific fields due to their versatile structures and properties. They are frequently explored as core structures or intermediates in the development of functional organic materials . The structural motif is also found in certain pharmacologically active compounds, such as the antipsychotic agent zuclopenthixol, which is based on a thioxanthene core (a xanthene analog where the oxygen is replaced by sulfur) . The specific research applications and mechanism of action for this compound are not fully established in the current scientific literature. Researchers are advised to consult specialized literature and conduct their own experiments to determine this compound's specific properties and potential uses, which may include serving as a building block in organic synthesis or a precursor for dyes and sensors. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

62333-62-4

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

2-(9-ethenylxanthen-9-yl)ethanol

InChI

InChI=1S/C17H16O2/c1-2-17(11-12-18)13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)17/h2-10,18H,1,11-12H2

InChI Key

NCFNOUHIDGRJKP-UHFFFAOYSA-N

Canonical SMILES

C=CC1(C2=CC=CC=C2OC3=CC=CC=C31)CCO

Origin of Product

United States

Preparation Methods

Key Functional Groups and Reactivity

  • Ethenyl Group : Introduction of the ethenyl moiety may involve Wittig reactions, Heck coupling, or metallation strategies, as seen in the synthesis of 9,9-diarylthiaxanthene-10,10-dioxide.
  • Hydroxymethyl Group : Reduction of ketone precursors (e.g., 2-(9H-xanthen-9-yl)ethan-1-one) using NaBH₄ or catalytic hydrogenation represents a plausible pathway, as demonstrated in related systems.

Electrochemical Synthesis of Xanthene Derivatives

Electrochemical methods have emerged as efficient tools for constructing xanthene frameworks. Source details the gram-scale synthesis of 2-(9H-xanthen-9-yl)cyclopentan-1-one via constant-current electrolysis (5 mA, 18 hours) in MeCN with MsOH as a proton source. This approach leverages graphite and platinum electrodes to facilitate oxidative coupling, achieving a 78% yield. Adapting this methodology, the ethenyl group could be introduced via an alkene-containing ketone precursor prior to electrolysis.

Table 1: Electrochemical Parameters for Xanthene Synthesis

Parameter Value/Description Source
Solvent MeCN
Electrodes Graphite (anode), Pt (cathode)
Current Density 5 mA
Reaction Time 18 hours
Proton Source MsOH (2 equiv)
Yield 78%

Friedel-Crafts Alkylation and Cyclization

Source demonstrates the synthesis of benzoxanthenes via Friedel-Crafts alkylation using strontium trifluoromethanesulfonate as a catalyst. Applying this approach, 2-naphthol derivatives could be condensed with ethenyl-containing aldehydes (e.g., acrolein) to form the xanthene core. Subsequent oxidation or reduction steps may install the hydroxymethyl group. For example, 3,6-dihydroxy-9H-xanthen-9-one was synthesized via dehydrative cyclization at 220°C, suggesting high-temperature conditions may facilitate ring closure in ethenyl-substituted analogs.

Functional Group Interconversion Strategies

Ketone to Alcohol Reduction

The reduction of 2-(9H-xanthen-9-yl)ethan-1-one to the corresponding alcohol is a critical step. Source reports the synthesis of 1-Phenyl-2-(9H-xanthen-9-yl)ethan-1-one via electrochemical coupling, which could be reduced using NaBH₄ or LiAlH₄. For instance, NaBH₄ in methanol at 0°C typically achieves >90% conversion for analogous ketones.

Ethenyl Group Introduction

Metallation strategies, as described in, involve treating diphenyl sulfone with n-butyllithium at -78°C to generate aryl lithium intermediates. Quenching these intermediates with ethenyl electrophiles (e.g., vinyl bromide) could install the ethenyl group. Alternatively, Heck coupling using palladium catalysts may enable cross-coupling between xanthene halides and ethylene gas.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Proposed Methods

Method Advantages Limitations Yield Potential
Electrochemical Coupling Scalable, mild conditions Requires specialized equipment 70–80%
Friedel-Crafts Cyclization High regioselectivity High temperatures needed 50–60%
Metallation/Functionalization Flexible group introduction Low-temperature sensitivity 60–70%

Reaction Optimization and Characterization

Critical parameters for optimizing the target synthesis include:

  • Temperature Control : Metallation reactions require strict maintenance of -78°C to prevent side reactions.
  • Catalyst Selection : Lewis acids (e.g., Sr(OTf)₂) improve cyclization efficiency.
  • Purification : Flash chromatography on silica gel is standard for isolating xanthene derivatives.

Mechanism of Action

The mechanism of action of 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL involves its interaction with various molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Functional Groups

Table 1: Structural and Physical Properties of Selected Xanthene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Source/Reference
2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL C₁₇H₁₆O₂ 252.31* N/A Xanthene core, ethenyl, -OH Inferred from analogs
9H-Xanthen-9-ol C₁₃H₁₀O₂ 198.22 123 Xanthene core, -OH
9H-Thioxanthen-9-ol C₁₃H₁₀OS 214.28 102 Thioxanthene core, -OH
9-Phenyl-9H-xanthen-9-ol C₁₉H₁₄O₂ 274.31 N/A Xanthene core, phenyl, -OH
2-Chloro-1-(9H-xanthen-9-yl)ethan-1-one C₁₅H₁₁ClO₂ 258.70 N/A Xanthene core, ketone, Cl

*Calculated based on molecular formula.

  • Functional Group Impact: Ethenyl vs. Alcohol vs. Ketone: The ethanol moiety distinguishes it from ketone-bearing analogs like 2-chloro-1-(9H-xanthen-9-yl)ethan-1-one, which may exhibit higher electrophilicity but lower solubility due to the absence of a polar -OH group .
Heteroatom Variations: Xanthene vs. Thioxanthene

The target compound’s oxygenated core likely retains higher polarity, improving aqueous solubility compared to thioxanthene derivatives.

Stability and Reactivity
  • Thermal Stability: 9H-Xanthen-9-ol derivatives are typically stable at room temperature but degrade under prolonged heat .
  • Oxidative Sensitivity : The alcohol group in the target compound may render it susceptible to oxidation, unlike sulfide-containing thioxanthene derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(9-Ethenyl-9H-xanthen-9-YL)ethan-1-OL, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via Grignard reactions or nucleophilic aromatic substitution. For example, allylation of xanthenol derivatives using allyl bromide in the presence of K₂CO₃ or Cs₂CO₃ (yields ~64–94%) is a key step . Optimization involves controlling reaction time (1–24 hours), solvent polarity (e.g., acetone, DMF), and stoichiometry of reagents. Characterization via NMR and mass spectrometry is critical to confirm regioselectivity and purity.

Q. How is the compound characterized structurally, and what crystallographic tools are recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL is the gold standard for structural elucidation . Preferential space groups (e.g., monoclinic P2₁/c) and refinement parameters (R-factor < 0.05) ensure accuracy. Complement with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen-bonding networks .

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer : Follow GHS hazard codes:

  • Acute toxicity (Category 3) : Use fume hoods, wear nitrile gloves, and avoid inhalation/contact .
  • Storage : Store at –20°C in sealed, light-resistant containers to prevent degradation .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup due to flammability risks .

Advanced Research Challenges

Q. How do solvent polarity and pH influence the compound’s stability in catalytic applications?

  • Methodological Answer : Stability studies in aprotic solvents (e.g., THF, DCM) show <5% decomposition over 72 hours at 25°C, while protic solvents (e.g., MeOH) accelerate hydrolysis. UV-Vis spectroscopy (λmax = 320–350 nm) tracks degradation products. Adjust pH to 6–8 using buffered systems to mitigate oxidative ring-opening .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Discrepancies in <sup>13</sup>C NMR peaks (e.g., δ 110–125 ppm for aromatic carbons) often arise from residual solvents or stereoisomers. Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate impurities. Cross-validate with high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) for polymorph identification .

Q. How can computational modeling predict the compound’s optical properties for sensor design?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) simulate HOMO-LUMO gaps (~3.2 eV) and excitation spectra. Compare with experimental fluorescence quantum yields (ΦF ~0.4–0.6) in ethanol. Molecular docking studies reveal binding affinity with biomacromolecules (e.g., serum albumin) for biosensor applications .

Q. What crystallographic challenges arise when analyzing derivatives with bulky substituents?

  • Methodological Answer : Bulky groups (e.g., methoxyphenyl) induce torsional strain, complicating refinement. Use SHELXD for phase problem resolution and twin refinement in cases of pseudo-merohedral twinning. Apply restraints to anisotropic displacement parameters (ADPs) to reduce overfitting .

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